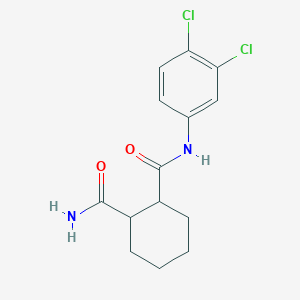
2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H16Cl2N2O2 It is known for its unique structure, which includes a cyclohexane ring substituted with a 3,4-dichlorophenyl group and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with cyclohexane-1,2-dicarboxylic anhydride. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, often at elevated temperatures around 60°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-N’-(3,4-dichlorophenyl)-4-cyclohexene-1,2-dicarboxamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: 2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide is unique due to its specific substitution pattern on the cyclohexane ring and the presence of two carboxamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C14H16Cl2N2O2 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20) |
InChI Key |
AVKZWCJNDWOBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















